
Sodium p-arsonobenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium p-arsonobenzenesulphonate is an organoarsenic compound with the molecular formula
C6H6AsNaO6S
. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of both arsenic and sulfonate groups, which contribute to its unique chemical properties and reactivity.Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium p-arsonobenzenesulphonate can be synthesized through the reaction of p-aminobenzenesulphonic acid with arsenic acid. The process involves the diazotization of p-aminobenzenesulphonic acid followed by a Sandmeyer reaction with arsenic acid to introduce the arsenic group.
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale diazotization and subsequent reaction with arsenic acid under controlled conditions. The reaction is carried out in aqueous medium, and the product is isolated through crystallization and purification processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the arsenic atom is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride, to form lower oxidation state arsenic compounds.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild to moderate conditions.
Major Products:
Oxidation: Arsenic pentoxide and other higher oxidation state arsenic compounds.
Reduction: Arsenic trioxide and other lower oxidation state arsenic compounds.
Substitution: Various substituted benzenesulphonates depending on the nucleophile used.
Scientific Research Applications
Sodium p-arsonobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of parasitic infections and certain types of cancer.
Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which sodium p-arsonobenzenesulphonate exerts its effects is primarily through the interaction of its arsenic moiety with biological molecules. The arsenic atom can bind to thiol groups in proteins, disrupting their function and leading to cell death. This property is exploited in its antimicrobial and anticancer applications, where it targets rapidly dividing cells.
Comparison with Similar Compounds
Sodium arsenite: Another organoarsenic compound with similar biological activity but different chemical properties.
Sodium arsanilate: Used in similar applications but with a different mechanism of action.
Sodium arsenate: Primarily used in industrial applications with distinct chemical reactivity.
Uniqueness: Sodium p-arsonobenzenesulphonate is unique due to its dual functional groups (arsenic and sulfonate), which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.
Properties
CAS No. |
6634-88-4 |
|---|---|
Molecular Formula |
C6H7AsO6S |
Molecular Weight |
282.10 g/mol |
IUPAC Name |
4-arsonobenzenesulfonic acid |
InChI |
InChI=1S/C6H7AsO6S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,8,9,10)(H,11,12,13) |
InChI Key |
FDADNEVPFQUWEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


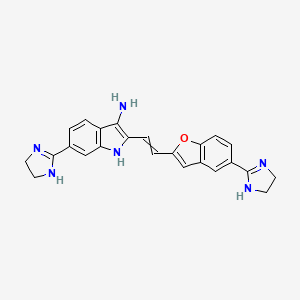
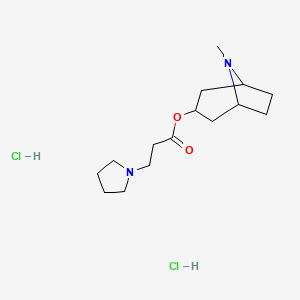

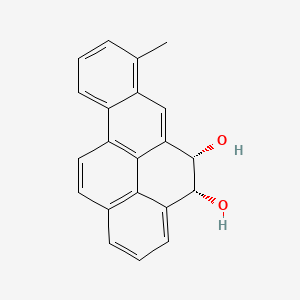
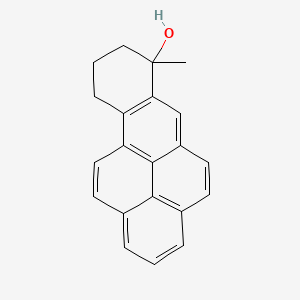
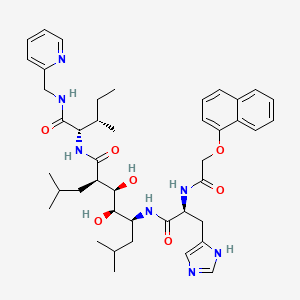
![16,33-dioxaoctacyclo[16.15.0.02,15.03,8.09,14.019,32.020,25.026,31]tritriaconta-1(18),2(15),3,5,7,9,11,13,19(32),20,22,24,26,28,30-pentadecaen-17-one](/img/structure/B12800691.png)
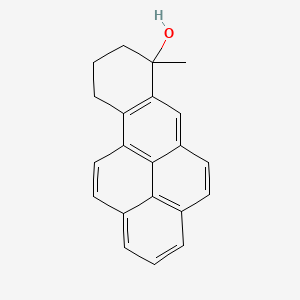
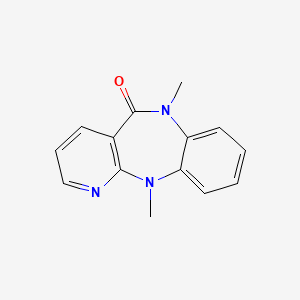


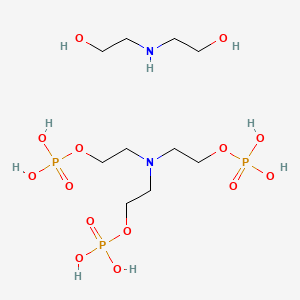
![3-Amino-6-ethyl-8,9-dimethyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B12800728.png)

